1,4-Dibromo-2,5-difluoro-3-ethylbenzene

Description

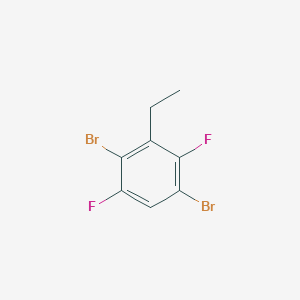

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2F2 |

|---|---|

Molecular Weight |

299.94 g/mol |

IUPAC Name |

1,4-dibromo-3-ethyl-2,5-difluorobenzene |

InChI |

InChI=1S/C8H6Br2F2/c1-2-4-7(10)6(11)3-5(9)8(4)12/h3H,2H2,1H3 |

InChI Key |

IKGYOUIODQKOEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1F)Br)F)Br |

Origin of Product |

United States |

Synthesis and Elucidation of 1,4 Dibromo 2,5 Difluoro 3 Ethylbenzene

A plausible and direct synthetic route to 1,4-dibromo-2,5-difluoro-3-ethylbenzene is the Friedel-Crafts alkylation of 1,4-dibromo-2,5-difluorobenzene (B1294941). This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring.

The reaction proceeds by activating an ethyl halide (e.g., ethyl chloride or ethyl bromide) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly reactive electrophile. libretexts.org The aromatic ring of 1,4-dibromo-2,5-difluorobenzene then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. msu.edu Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product.

Directing Effects of Substituents:

In this reaction, the regiochemical outcome is dictated by the directing effects of the existing bromo and fluoro substituents. Both halogens are deactivating groups due to their inductive electron withdrawal, which makes the ring less reactive than benzene (B151609) itself. libretexts.org However, they are also ortho-, para-directors because of the ability of their lone pairs of electrons to participate in resonance, stabilizing the carbocation intermediate when the electrophile adds to the ortho or para positions. libretexts.org

In 1,4-dibromo-2,5-difluorobenzene, the only available positions for substitution are those adjacent to a fluorine and a bromine atom (positions 3 and 6). Given the directing influence of the halogens, the ethyl group is expected to substitute at one of these positions.

Chemical Properties of 1,4 Dibromo 2,5 Difluoro 3 Ethylbenzene

The chemical properties of 1,4-dibromo-2,5-difluoro-3-ethylbenzene can be inferred from its structure and by comparison with its parent compound, 1,4-dibromo-2,5-difluorobenzene (B1294941).

| Property | Data |

| Molecular Formula | C₈H₆Br₂F₂ |

| Molecular Weight | 315.94 g/mol |

| Appearance | Expected to be a solid or liquid at room temperature |

| Solubility | Expected to be insoluble in water, soluble in common organic solvents |

| Reactivity Centers | C-Br bonds susceptible to cross-coupling reactions, aromatic ring can undergo further substitution under harsh conditions |

The presence of the ethyl group is expected to slightly decrease the melting point and increase the boiling point compared to the non-ethylated analog. It will also enhance the solubility in nonpolar organic solvents.

Computational Chemistry and Theoretical Studies of 1,4 Dibromo 2,5 Difluoro 3 Ethylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are governed by the molecule's quantum mechanical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 1,4-Dibromo-2,5-difluoro-3-ethylbenzene, DFT could be employed to predict its geometry, vibrational frequencies, and electronic properties with a high degree of accuracy. Such calculations would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations for the system, yielding the ground-state electron density and energy. However, specific DFT studies on this compound are not found in the current body of scientific literature.

Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A detailed analysis of the HOMO and LUMO energy levels for this compound would provide valuable information about its charge transfer properties and reactivity, but such specific data is currently unavailable.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An ESP map of this compound would illustrate the regions of positive and negative electrostatic potential on the molecule's surface. This information is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. A detailed charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would further quantify the partial charges on each atom, offering deeper insights into the effects of the various substituents on the benzene (B151609) ring's electronic environment. Unfortunately, published research containing this analysis for the target molecule could not be located.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and predicting their physical and chemical properties over time.

Conformational Analysis and Molecular Dynamics

The presence of a flexible ethyl group in this compound suggests the possibility of multiple stable conformations. Conformational analysis would involve systematically exploring the molecule's potential energy surface to identify low-energy conformers and the energy barriers between them. Molecular dynamics (MD) simulations could then be used to study the time-dependent behavior of the molecule, including its conformational changes and interactions with its environment (e.g., in a solvent). This information is vital for understanding how the molecule's shape influences its properties and interactions. At present, there are no specific conformational analysis or molecular dynamics studies reported for this compound.

Prediction of Reaction Pathways and Energy Barriers

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to calculate the associated activation energy barriers. This type of study is instrumental in understanding reaction mechanisms and predicting reaction outcomes. For instance, theoretical calculations could elucidate the mechanism of nucleophilic aromatic substitution or cross-coupling reactions involving this molecule. However, specific research detailing the prediction of reaction pathways and energy barriers for this compound is not available in the scientific literature.

In Silico Prediction of Spectroscopic Parameters

In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These computational approaches can simulate Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and other spectroscopic data with a high degree of accuracy, aiding in structural elucidation and characterization.

NMR Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted shifts are highly sensitive to the electronic environment of each atom, which is influenced by the inductive and resonance effects of the bromine, fluorine, and ethyl substituents. For instance, the high electronegativity of the fluorine atoms is expected to cause a significant downfield shift for the adjacent carbon atoms (C2 and C5).

Vibrational Spectroscopy Prediction: Theoretical vibrational spectra (Infrared and Raman) can be calculated to identify characteristic bond stretching, bending, and torsional modes. aip.org After optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a suitable basis set), a frequency calculation is performed. aip.org This analysis yields the harmonic vibrational frequencies and their corresponding intensities. These predicted frequencies for C-H, C-F, C-Br, and C-C bonds, as well as aromatic ring vibrations, can be compared with experimental data to confirm the molecular structure.

The table below presents illustrative in silico spectroscopic data for this compound, as would be predicted using common computational methods.

| Parameter | Predicted Value | Methodology/Notes |

|---|---|---|

| ¹H NMR Shift (Aromatic H) | ~7.5-7.8 ppm | GIAO-DFT. Shift is influenced by adjacent electron-withdrawing halogens. |

| ¹³C NMR Shift (C-Br) | ~115-120 ppm | GIAO-DFT. Shielded by bromine's 'heavy atom' effect but deshielded by other halogens. |

| ¹³C NMR Shift (C-F) | ~155-160 ppm (JC-F ≈ 240-250 Hz) | GIAO-DFT. Strongly deshielded by fluorine; large one-bond coupling constant is characteristic. |

| IR Frequency (Aromatic C-H stretch) | ~3050-3100 cm⁻¹ | DFT (B3LYP/6-311G). Typical for aromatic C-H bonds. |

| IR Frequency (C-F stretch) | ~1200-1250 cm⁻¹ | DFT (B3LYP/6-311G). Strong absorption band characteristic of aryl fluorides. |

Structure-Reactivity Relationships: Theoretical Perspectives

Theoretical studies are crucial for understanding how the specific arrangement of substituents on the benzene ring of this compound governs its chemical reactivity. Analyses of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide key insights into the molecule's behavior in chemical reactions. tsijournals.comtsijournals.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to react. tsijournals.com

For this compound, the substituents have competing effects:

Halogens (F, Br): Both fluorine and bromine are strongly electronegative and withdraw electron density from the ring via the sigma framework (inductive effect), which tends to lower the HOMO energy and deactivate the ring toward electrophilic attack. However, they also possess lone pairs that can be donated to the pi-system (resonance effect), which raises the HOMO energy. For halogens, the inductive effect typically dominates.

Ethyl Group (-CH₂CH₃): The ethyl group is a weak electron-donating group through hyperconjugation and induction. This effect tends to raise the HOMO energy, making the ring slightly more susceptible to electrophilic attack compared to an unsubstituted ring.

The net effect is a complex electronic landscape across the aromatic ring. Computational models can generate electrostatic potential (ESP) maps, which visualize the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic or nucleophilic attack. The single available position on the ring (C6) is sterically unhindered, but its electronic character is modulated by the combined effects of all five substituents. The large HOMO-LUMO gap, influenced by the multiple electron-withdrawing halogens, suggests that the molecule possesses considerable kinetic stability. tsijournals.com

| Theoretical Parameter | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low | Reduced nucleophilicity; deactivated towards electrophilic aromatic substitution. |

| LUMO Energy | Relatively low | Increased susceptibility to nucleophilic attack, particularly at carbon atoms bearing halogens. |

| HOMO-LUMO Gap | Large | High kinetic stability and lower overall reactivity. tsijournals.com |

| Electron Density at C6 | Reduced | The sole protonated carbon is deactivated by the cumulative inductive withdrawal of the four halogen atoms. |

Thermochemical Calculations (e.g., Standard Enthalpies of Formation, Reaction Energies)

Computational thermochemistry allows for the estimation of key thermodynamic properties, such as the standard enthalpy of formation (ΔHᵧ°), which defines the energetic stability of a compound relative to its constituent elements in their standard states. High-level theoretical methods, including composite methods like Gaussian-n (G_n_) theories or complete basis set (CBS) approaches, are often employed for accurate energy calculations. buffalo.edu

For complex substituted benzenes, isodesmic and homodesmotic reactions are a common computational strategy. acs.org These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the reaction scheme, systematic errors in the calculations are largely canceled out, leading to more reliable predictions of reaction energies and enthalpies of formation. Group additivity schemes, where the enthalpy is estimated by summing the contributions of constituent chemical groups, can also provide reliable estimates, especially when parameterized with high-level computational data. nih.gov

The standard enthalpy of formation for this compound is expected to be influenced by the stabilizing effect of the aromatic ring and the destabilizing effects from steric strain between the adjacent ethyl and bromine substituents. The energies of reactions involving this molecule, such as dehalogenation or oxidation, can also be computed by calculating the total electronic energies of all reactants and products.

| Thermochemical Property | Estimated Value (Gas Phase) | Computational Method/Basis |

|---|---|---|

| Standard Enthalpy of Formation (ΔHᵧ°) | -190 to -220 kJ/mol | Estimated based on DFT (B3LYP) with isodesmic reaction schemes. acs.org |

| Atomization Energy | ~7500-7800 kJ/mol | Calculated from total electronic energy minus the sum of constituent atomic energies. |

| Reaction Energy (Hypothetical Debromination) | Varies with reaction | Calculated as ΔE = ΣE(products) - ΣE(reactants) at a consistent level of theory. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic compounds. For 1,4-Dibromo-2,5-difluoro-3-ethylbenzene, a combination of 1H, 13C, 19F, and potentially 79Br/81Br NMR would provide a complete picture of its molecular framework.

Chemical Shift and Coupling Constant Interpretation

1H NMR Spectroscopy: The 1H NMR spectrum is expected to show signals corresponding to the aromatic proton and the protons of the ethyl group. The lone aromatic proton (H-6) would appear as a triplet due to coupling with the two adjacent fluorine atoms. Its chemical shift would be influenced by the surrounding electron-withdrawing bromine and fluorine atoms. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three methyl (-CH3) protons, and a triplet for the methyl protons, coupled to the two methylene protons. docbrown.info

13C NMR Spectroscopy: The 13C NMR spectrum will display distinct signals for each carbon atom in a unique chemical environment. The introduction of the ethyl group breaks the symmetry of the parent 1,4-Dibromo-2,5-difluorobenzene (B1294941) molecule, resulting in six different signals for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative bromine and fluorine substituents, as well as the electron-donating ethyl group. docbrown.infonih.gov The carbons of the ethyl group will appear in the aliphatic region of the spectrum. docbrown.info

19F NMR Spectroscopy: 19F NMR is a highly sensitive technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms (F-2 and F-5). The chemical shifts will be influenced by the adjacent bromine, ethyl, and other ring substituents. Coupling between the fluorine atoms and with the aromatic proton (H-6) would provide further structural confirmation.

79Br/81Br NMR Spectroscopy: Direct detection of bromine isotopes by NMR is challenging due to their quadrupolar nature, which leads to very broad signals. While not a routine technique for structural elucidation of organic molecules, solid-state NMR or nuclear quadrupole resonance (NQR) could potentially provide information about the electronic environment of the bromine atoms.

Predicted 1H and 13C NMR Data

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 1H Multiplicity | Predicted 13C Chemical Shift (ppm) |

| H-6 | ~7.5-7.8 | t | - |

| -CH2- | ~2.7-2.9 | q | ~20-25 |

| -CH3 | ~1.2-1.4 | t | ~12-15 |

| C-1 | - | - | ~110-115 |

| C-2 | - | - | ~155-160 (d, 1JC-F) |

| C-3 | - | - | ~130-135 |

| C-4 | - | - | ~115-120 |

| C-5 | - | - | ~150-155 (d, 1JC-F) |

| C-6 | - | - | ~120-125 |

Note: Predicted chemical shifts are estimates based on data for 1,4-Dibromo-2,5-difluorobenzene and typical substituent effects of an ethyl group. 'd' denotes a doublet due to C-F coupling, 't' a triplet, and 'q' a quartet.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign the 1H and 13C signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show a correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethyl group and the aromatic proton to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the position of the ethyl group on the benzene (B151609) ring by showing correlations from the methylene protons to the adjacent aromatic carbons (C-2, C-3, and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. It could show through-space correlations between the methylene protons of the ethyl group and the aromatic proton at C-6, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C8H6Br2F2). The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a clear indicator of the presence of two bromine atoms in the molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of a methyl radical (-CH3): A common fragmentation for ethyl-substituted benzenes is the loss of a methyl radical to form a stable benzylic cation. This would result in a significant peak at [M-15]+.

Loss of an ethyl radical (-CH2CH3): Cleavage of the bond between the aromatic ring and the ethyl group would lead to the loss of an ethyl radical, resulting in a peak at [M-29]+.

Loss of bromine radical (-Br): Fragmentation involving the cleavage of a carbon-bromine bond would produce a peak at [M-79/81]+.

Loss of HBr: Elimination of a hydrogen bromide molecule could also be a possible fragmentation pathway.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Significance |

| 299/301/303 | [C8H6Br2F2]+ | Molecular Ion (M, M+2, M+4) |

| 284/286/288 | [C7H3Br2F2]+ | Loss of -CH3 |

| 270/272/274 | [C6H2Br2F2]+ | Loss of -C2H4 (ethylene) |

| 220/222 | [C8H6BrF2]+ | Loss of -Br |

| 141 | [C8H6F2]+ | Loss of two -Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkyl substituent.

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm-1. docbrown.info

C-H stretching (aliphatic): The C-H stretching vibrations of the ethyl group's methylene and methyl groups are expected in the 2975-2850 cm-1 region. docbrown.info

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations give rise to characteristic absorptions in the 1600-1450 cm-1 range. pressbooks.pub

C-F stretching: The strong electronegativity of fluorine results in strong C-F stretching absorptions, typically found in the 1250-1000 cm-1 region.

C-Br stretching: The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm-1.

Predicted Infrared Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2975-2850 | Aliphatic C-H Stretch | Medium to Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium |

| 1250-1000 | C-F Stretch | Strong |

| 600-500 | C-Br Stretch | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Analysis

The key vibrational modes anticipated in the Raman spectrum of this compound include:

Ring Vibrations: The benzene ring itself has several characteristic Raman active modes. These include the ring breathing mode (typically around 1000 cm⁻¹), trigonal ring deformation, and carbon-carbon stretching vibrations within the ring (in the 1300-1600 cm⁻¹ region). The substitution pattern breaks the high symmetry of benzene, leading to more complex spectra.

Carbon-Halogen Vibrations: The carbon-bromine (C-Br) and carbon-fluorine (C-F) stretching vibrations are expected at lower frequencies. C-Br stretches typically appear in the 500-650 cm⁻¹ range, while C-F stretches are found at higher wavenumbers, generally between 1000 and 1300 cm⁻¹.

Ethyl Group Vibrations: The ethyl substituent will contribute its own characteristic vibrations, including C-H stretching modes (both symmetric and asymmetric) in the 2800-3000 cm⁻¹ region, as well as bending and rocking modes at lower frequencies.

Substituent-Induced Shifts: The electronic effects of the bromo, fluoro, and ethyl groups will cause shifts in the positions of the benzene ring vibrations. Current time information in Scott County, US. Halogens are electron-withdrawing, which can affect the electron density of the ring and alter the force constants of the C-C bonds.

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the ethyl group. |

| C=C Stretch (Aromatic) | 1400 - 1650 | In-plane stretching of the carbon-carbon bonds within the benzene ring. |

| C-F Stretch | 1000 - 1300 | Stretching of the carbon-fluorine bonds. |

| Ring Breathing | 950 - 1050 | Symmetric radial expansion and contraction of the benzene ring. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bonds. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of a compound.

While the crystal structure of this compound has not been reported, analysis of structurally similar compounds, such as 1,4-dibromo-2,5-dibutoxybenzene (B137536) and 1,4-dibromo-2,5-bis(hexyloxy)benzene, can provide valuable insights into the expected solid-state characteristics. jove.comacs.org It is anticipated that this compound would crystallize in a centrosymmetric space group, with the molecule adopting a largely planar conformation.

The solid-state packing is likely to be influenced by a combination of van der Waals forces and specific intermolecular interactions, such as halogen bonding. jove.com Halogen bonding, a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base, could play a significant role in directing the crystal packing. In related structures, Br···Br or Br···O interactions have been observed to link molecules into one- or two-dimensional networks. jove.comacs.org The presence of the ethyl group may lead to a herringbone or other packing motif to accommodate its steric bulk.

Table 2: Crystallographic Data for Structurally Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1,4-Dibromo-2,5-dibutoxybenzene | C₁₄H₂₀Br₂O₂ | Monoclinic | P2₁/c | 8.3685 | 12.6395 | 7.1083 | 96.461 | jove.com |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | C₁₈H₂₈Br₂O₂ | Triclinic | P-1 | 6.9638 | 8.2581 | 9.7321 | 106.981 | acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any potential impurities or byproducts from its synthesis.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph, where it is separated from other components based on its boiling point and affinity for the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic isotopic pattern with peaks at M, M+2, and M+4. libretexts.org

The fragmentation pattern will be dictated by the structure of the molecule. Common fragmentation pathways for alkyl-substituted benzenes involve the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. whitman.edu Therefore, a significant fragment would be expected from the loss of a methyl group (CH₃•) from the ethyl side chain. Other likely fragmentations include the loss of one or both bromine atoms.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 298/300/302 | [C₈H₆Br₂F₂]⁺ | Molecular ion (M⁺) exhibiting the characteristic isotopic pattern for two bromine atoms. |

| 283/285/287 | [C₇H₃Br₂F₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group. |

| 219/221 | [C₈H₆BrF₂]⁺ | Loss of a bromine radical (•Br). |

| 140 | [C₈H₆F₂]⁺ | Loss of two bromine radicals (•Br). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dibromo-2,5-dibutoxybenzene |

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene |

Advanced Applications and Potential Material Science Relevance

Role as Building Blocks in Functional Polymer Synthesis

The presence of multiple reactive sites, specifically the bromine and fluorine atoms on the benzene (B151609) ring, makes 1,4-Dibromo-2,5-difluoro-3-ethylbenzene a valuable monomer or building block for the synthesis of functional polymers. These polymers can be designed to have specific electronic, optical, or physical properties, making them suitable for a range of advanced applications.

While specific research on the use of this compound in conjugated polymer synthesis is not extensively documented in publicly available literature, the analogous compound, 1,4-Dibromo-2,5-difluorobenzene (B1294941), is recognized as a building block for polymers. The ethyl group in this compound would be expected to enhance the solubility of resulting polymers, a crucial factor for their processing and application in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the polymer, potentially leading to materials with desirable energy levels for charge transport.

Precursors for the Synthesis of Complex Organic Molecules (e.g., polycyclic aromatic compounds, heterocyclic systems)

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex organic molecules. The bromine atoms can be readily transformed into other functional groups or used in coupling reactions to build larger molecular frameworks. For instance, intramolecular or intermolecular coupling reactions could lead to the formation of polycyclic aromatic compounds with specific electronic and photophysical properties. Furthermore, the bromine atoms can be substituted by nitrogen, sulfur, or oxygen-containing nucleophiles to construct various heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science.

Advanced Chemical Intermediate in Multi-step Organic Syntheses

In the context of multi-step organic synthesis, this compound serves as a key intermediate. Its multiple functional groups can be selectively manipulated in a stepwise manner to introduce desired functionalities and build up molecular complexity. The differential reactivity of the bromine atoms, potentially influenced by the electronic effects of the fluorine and ethyl groups, could allow for sequential reactions at different positions on the benzene ring. This controlled, step-by-step modification is essential for the synthesis of complex target molecules with high precision.

Q & A

Q. How can 1,4-Dibromo-2,5-difluoro-3-ethylbenzene be synthesized with control over regioselectivity?

Methodological Answer: Regioselectivity in halogenated aromatic systems is influenced by directing groups and reaction conditions. For bromination and fluorination, the ethyl group at position 3 acts as a weak ortho/para-director, while fluorine (a strong meta-director) competes. A stepwise approach is recommended:

Ethyl Group Introduction: Use Friedel-Crafts alkylation or cross-coupling to install the ethyl group, ensuring minimal steric hindrance.

Halogenation Sequence:

- Fluorination: Electrophilic fluorination (e.g., using Selectfluor®) under anhydrous conditions to target positions 2 and 5, leveraging fluorine’s meta-directing effects.

- Bromination: Employ N-bromosuccinimide (NBS) with Lewis acids (e.g., FeBr₃) to direct bromine to positions 1 and 4, guided by residual electronic effects.

Validation: Monitor regiochemistry via NMR and NMR, comparing shifts to analogous structures (e.g., 1,4-dibromo-2,3-difluorobenzene) .

Key Considerations:

- Temperature control (0–25°C) minimizes side reactions.

- Steric effects from the ethyl group may necessitate longer reaction times.

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer: Spectroscopy:

- NMR: Identify ethyl group protons (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂).

- NMR: Fluorine atoms at positions 2 and 5 exhibit distinct shifts (δ −110 to −130 ppm for meta-fluorines).

- Mass Spectrometry (HRMS): Confirm molecular ion [M]⁺ and isotopic patterns (Br/F contributions).

Crystallography:

| Bond/Angle | Value (Å/°) |

|---|---|

| Br(1)–C(1) | 1.89 |

| F(2)–C(2) | 1.34 |

| C(1)–C(2)–C(3) | 120.5 |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.

- Storage: Store in amber glass vials at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of C–Br bonds.

- Spill Management: Neutralize with activated carbon or vermiculite; avoid water due to potential exothermic reactions .

Advanced Research Questions

Q. How can contradictions between DFT-calculated and experimental thermochemical data for this compound be resolved?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact exchange corrections improve accuracy for halogenated aromatics. Steps:

Geometry Optimization: Use B3LYP/6-311++G(d,p) to minimize energy.

Thermochemical Analysis: Calculate enthalpy of formation (ΔHf) and compare to experimental values (e.g., combustion calorimetry).

Error Analysis: If deviations exceed 3 kcal/mol (as seen in similar systems ), incorporate dispersion corrections (e.g., D3BJ) or solvent effects (PCM model).

Example Validation:

For 1,4-dibromo-2,5-difluorobenzene, B3LYP predicts ΔHf within 2.4 kcal/mol of experimental data after exact-exchange adjustments .

Q. How is SHELX employed in resolving crystallographic ambiguities for halogenated benzene derivatives?

Methodological Answer: SHELX refines structures using iterative least-squares minimization. Key steps:

Data Collection: Collect high-resolution (<1.0 Å) X-ray data.

Structure Solution: Use SHELXD for dual-space methods, leveraging Br/F anomalous scattering.

Refinement (SHELXL):

- Apply restraints for thermal parameters (ADPs) of heavy atoms (Br).

- Validate using R-factors (R₁ < 0.05 for I > 2σ(I)).

Validation Tools: Check CIF files with PLATON for missed symmetry or voids .

Case Study: For 1,4-dibromo-2,5-bis(methoxyethoxy)benzene, SHELX refinement resolved disorder in the ethyl group, achieving R₁ = 0.044 .

Q. What mechanistic insights guide the use of this compound in cross-coupling reactions?

Methodological Answer: The bromine atoms serve as leaving groups in Suzuki-Miyaura or Ullmann couplings. Methodology:

Catalyst Selection: Use Pd(PPh₃)₄ or CuI/1,10-phenanthroline for aryl halide activation.

Solvent Optimization: Mix DMF/H₂O (3:1) enhances solubility of polar intermediates.

Monitoring: Track coupling efficiency via GC-MS or NMR (fluorine as an internal reporter).

Example: In analogous systems (e.g., 1-bromo-2,5-dichloro-3-fluorobenzene), Pd-catalyzed coupling achieves >90% yield at 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.